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Phenyl 2-fluoroacrylate - 46115-40-6

Phenyl 2-fluoroacrylate

Catalog Number: EVT-6434363
CAS Number: 46115-40-6
Molecular Formula: C9H7FO2
Molecular Weight: 166.15 g/mol
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Product Introduction

Overview

Phenyl 2-fluoroacrylate is a chemical compound classified as an acrylate ester. Its systematic name is phenyl 2-fluoroprop-2-enoate, and it has the molecular formula C9H7FO2C_9H_7FO_2 with a molecular weight of approximately 168.15 g/mol. This compound is notable for its incorporation of a fluorine atom, which imparts unique properties that are valuable in various chemical applications, particularly in the synthesis of fluorinated compounds and materials.

Source and Classification

Phenyl 2-fluoroacrylate can be derived from the reaction of phenyl acrylate with fluorinated reagents. It belongs to the class of fluoroacrylates, which are characterized by the presence of a fluorine atom adjacent to the double bond in the acrylate structure. This classification is significant due to the distinct reactivity and stability that fluorinated compounds exhibit compared to their non-fluorinated counterparts.

Synthesis Analysis

Methods

The synthesis of phenyl 2-fluoroacrylate typically involves several methods, including:

  1. Condensation Reactions: One common method is the condensation of derivatives of fluoroacetic acid with phenolic compounds or carbonyl compounds under controlled conditions .
  2. Wittig Reaction: The Wittig reaction can also be employed, where a phosphonium ylide reacts with phenyl acrylate derivatives to yield the desired fluoroacrylate .
  3. Hydrofluorination: Another approach involves hydrofluorination methods that utilize fluorinating agents to convert corresponding acrylate precursors into their fluorinated analogs .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For instance, reactions may be conducted under inert atmospheres (e.g., argon) to prevent unwanted side reactions. Techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are typically employed to monitor reaction progress and purity .

Molecular Structure Analysis

Structure

The molecular structure of phenyl 2-fluoroacrylate features a vinyl group (C=C) adjacent to a carbonyl group (C=O), with a phenyl group attached to one end and a fluorine atom on the second carbon of the acrylate moiety. The structural formula can be represented as:

C6H5C(=O)C(F)=C(H)C(O)\text{C}_6\text{H}_5\text{C}(=O)\text{C}(F)=\text{C}(\text{H})\text{C}(O)

Data

Key structural data include:

  • Molecular Weight: 168.15 g/mol
  • Boiling Point: Approximately 120 °C
  • Density: Approximately 1.1 g/cm³
  • Solubility: Soluble in organic solvents such as dichloromethane and ether.
Chemical Reactions Analysis

Phenyl 2-fluoroacrylate undergoes several significant chemical reactions:

  1. Polymerization: It can participate in radical polymerization processes, forming polymers with unique properties due to the presence of fluorine.
  2. Substitution Reactions: The fluorine atom can be substituted under certain conditions, allowing for further functionalization of the compound.
  3. Addition Reactions: The double bond in phenyl 2-fluoroacrylate can undergo addition reactions with nucleophiles, leading to various derivatives.

Technical Details

Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The specific conditions (temperature, solvent) significantly influence the reaction pathways and yields.

Mechanism of Action

The mechanism through which phenyl 2-fluoroacrylate exerts its chemical behavior typically involves:

  1. Radical Formation: In polymerization, radical initiators generate radicals that add to the double bond of phenyl 2-fluoroacrylate.
  2. Nucleophilic Attack: In substitution reactions, nucleophiles attack the electrophilic carbon adjacent to the fluorine atom, leading to product formation.

Data

Kinetic studies indicate that reactions involving phenyl 2-fluoroacrylate often exhibit first-order kinetics concerning the concentration of reactants involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic acrylate odor
  • Density: Approximately 1.1 g/cm³
  • Viscosity: Moderate viscosity typical for acrylates

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to moisture.
  • Reactivity: Reacts readily with nucleophiles and can undergo polymerization upon exposure to heat or radical initiators.

Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into its functional groups and molecular environment.

Applications

Phenyl 2-fluoroacrylate has diverse applications in scientific research and industrial processes:

  1. Synthesis of Fluorinated Compounds: It serves as a precursor for synthesizing various fluorinated analogs used in pharmaceuticals and agrochemicals.
  2. Polymer Chemistry: Its ability to undergo polymerization makes it valuable in developing new materials with enhanced properties such as thermal stability and chemical resistance.
  3. Nanotechnology: Research indicates potential uses in creating fluorinated nanoparticles for drug delivery systems, enhancing solubility and bioavailability of therapeutic agents.
Synthetic Methodologies for Phenyl 2-Fluoroacrylate

Historical Evolution of Fluorinated Acrylate Synthesis

The synthesis of α-fluoroacrylates originated with multi-step chlorofluorocarbene strategies. Early routes involved in situ generation of chlorofluorocarbene from CHFCl₂ under phase-transfer catalysis, followed by cyclopropane formation through addition to enol ethers. Subsequent thermolysis of these adducts yielded α-fluoroacrolein intermediates, which required photochemical bromination and esterification to access phenyl α-fluoroacrylate [3] [6]. A significant advancement emerged with the direct thermolysis of chlorofluorocarbene adducts derived from 1-ethoxy-1-phenoxyethylene, which streamlined the synthesis by eliminating intermediate purification steps. This method directly provided phenyl α-fluoroacrylate in yields of ~65%, though it required harsh conditions (>150°C) and produced stoichiometric halogenated byproducts [6]. These foundational methods established the synthetic accessibility of phenyl 2-fluoroacrylate but faced limitations in atom economy (typically <50%) and scalability due to hazardous intermediates and energy-intensive steps.

Table 1: Historical Synthetic Routes to Phenyl 2-Fluoroacrylate

MethodKey StepsYield (%)Major Limitations
Chlorofluorocarbene-Enol EtherCyclopropanation → Thermolysis → Bromination → Esterification40-50Multi-step purification; low atom economy
Direct ThermolysisCarbene addition to 1-ethoxy-1-phenoxyethylene → Pyrolysis~65High-temperature decomposition; halogenated waste

Radical Polymerization Techniques for Fluoroacrylate Monomers

Phenyl 2-fluoroacrylate’s utility as a monomer stems from its ability to undergo controlled radical polymerization (CRP), enhancing copolymer compatibility and surface properties. Its electron-deficient double bond facilitates reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling precise molecular weight control (Ð < 1.3) when used with trithiocarbonate chain-transfer agents [1]. In block copolymer syntheses, phenyl 2-fluoroacrylate demonstrates rapid incorporation kinetics due to its high propagation rate constant (kₚ ≈ 2.5 × 10³ L·mol⁻¹·s⁻¹), outperforming non-fluorinated acrylates. This reactivity enables the fabrication of fluorinated segments with tailored hydrophobicity and chemical resistance [7]. Notably, copolymerizations with alkyl acrylates (e.g., butyl acrylate) yield materials with surface energies as low as 22.6 mN/m, driven by phenyl 2-fluoroacrylate’s capacity for fluorine enrichment at polymer-air interfaces [7]. Challenges remain in suppressing chain-transfer reactions during homopolymerization, which can lead to branching or gelation, necessitating strict oxygen exclusion and radical inhibitor management (e.g., hydroquinone at 50–100 ppm) [6].

Catalytic Systems for Efficient Esterification and Functionalization

Esterification of 2-fluoroacrylic acid with phenol leverages catalytic systems to overcome thermodynamic and kinetic barriers:

  • Brønsted Acid Catalysis: p-Toluenesulfonic acid (PTSA, 5 mol%) in toluene enables esterification at 110°C, achieving ~85% conversion. However, competing decarboxylation or Michael additions limit yields to 70–75% [6].
  • Lewis Acid-Assisted Activation: AlCl₃ or ZnCl₂ (3 mol%) with molecular sieves shifts equilibrium toward ester formation by water adsorption, improving yields to 80% at reduced temperatures (80°C) [5].
  • Hydrofluorination Catalysts: For precursors like alkyl propiolates, DMPU-HF (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone·HF complex) with Au(I) catalysts enables trans-hydrofluorination, yielding 2-fluoroacrylates regioselectively. This method achieves 90% selectivity for phenyl 2-fluoroacrylate when phenyl propiolate is used [1].

Functionalization of phenyl 2-fluoroacrylate emphasizes side-chain engineering. Hydroxymethylation via Knoevenagel condensation with formaldehyde under phase-transfer conditions (benzyltriethylammonium chloride) introduces primary alcohols for crosslinking, facilitating applications in thermoset coatings [6].

Table 2: Catalytic Esterification Systems for Phenyl 2-Fluoroacrylate

Catalyst SystemConditionsConversion (%)Selectivity Issues
PTSA (5 mol%)Toluene, 110°C, 12 h~85Decarboxylation (~10% yield loss)
ZnCl₂ + 4Å sieves (3 mol%)Xylene, 80°C, 8 h90Minimal side products
DMPU-HF/Au(I)CH₂Cl₂, 25°C, 2 h95 (precursor)Requires anhydrous conditions

Green Chemistry Approaches in Fluoromonomer Production

Conventional phenyl 2-fluoroacrylate synthesis conflicts with multiple Green Chemistry principles, notably waste prevention (G1) and safer solvents (G5). Modern approaches address these through:

  • Solvent Reduction: Continuous flow esterification in microreactors reduces solvent volume by 50% compared to batch processes while enhancing heat transfer during exothermic reactions. This aligns with PMI (Process Mass Intensity) targets of <15, down from traditional PMIs of 30–40 [4].
  • Waste Valorization: Utilizing CHF₃ (a byproduct of fluorocarbon manufacturing) as a feedstock for 2-fluoroacrylate precursors via high-temperature microreactor pyrolysis. This method converts waste fluoroform to 2-fluoroacrylic acid with 58% yield, reducing global warming potential (GWP) impact [5].
  • Continuous Manufacturing: End-to-end processes integrating reaction, separation, and purification modules minimize intermediate isolation. For example, GSK’s continuous API skid reduces PMI by 71% and energy use by 56% for fluorinated monomers via integrated acid scavenging and solvent recovery [4]. Life-cycle assessments confirm a 50% reduction in carbon footprint for continuous processes compared to batch routes [4] [5].

Table 3: Green Metrics for Phenyl 2-Fluoroacrylate Production Methods

MetricBatch ThermolysisContinuous FlowWaste Valorization Route
PMI (kg/kg)351218
Energy Intensity (kWh/kg)1206580
Halogenated Waste (kg/kg)2.10.30.9

Properties

CAS Number

46115-40-6

Product Name

Phenyl 2-fluoroacrylate

IUPAC Name

phenyl 2-fluoroprop-2-enoate

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-6H,1H2

InChI Key

DAUUTPNYARQHSR-UHFFFAOYSA-N

SMILES

C=C(C(=O)OC1=CC=CC=C1)F

Canonical SMILES

C=C(C(=O)OC1=CC=CC=C1)F

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